4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide
Description
Properties
IUPAC Name |
4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2NO2/c11-5-6(15)4-9(16)14-8-3-1-2-7(12)10(8)13/h1-3H,4-5H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPJYTOCGGCGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NC(=O)CC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655307 | |
| Record name | 4-Bromo-N-(2,3-difluorophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953071-01-7 | |
| Record name | 4-Bromo-N-(2,3-difluorophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Bromination and Acylation
This method involves the bromination of a suitable precursor followed by acylation to form the desired compound.
-
- A mixture containing 2,3-difluorophenol and bromine is prepared in dichloromethane at low temperatures (5-15°C).
- The reaction is stirred for approximately one hour to ensure complete bromination.
-
- The resulting bromo compound is then reacted with diketene in the presence of a base (e.g., triethylamine) at 30-35°C for several hours.
- The reaction mixture is cooled and filtered to isolate the product.
Yield: Approximately 93% based on the reaction conditions described.
Method B: Direct Synthesis from Aniline Derivatives
This method utilizes an aniline derivative that has been appropriately substituted.
Preparation of Aniline Derivative:
- Starting from 2,3-difluoroaniline, the compound undergoes a bromination step using bromine in acetic acid.
- This step is crucial to introduce the bromine atom into the aromatic ring.
-
- The bromo-aniline is then reacted with acetoacetic acid under acidic conditions.
- This reaction leads to the formation of an intermediate that subsequently undergoes dehydration to yield the final amide product.
Yield: Typically around 70-80% depending on purification methods used.
Comparative Analysis of Preparation Methods
The following table summarizes the two primary methods discussed, highlighting their yields and critical steps involved:
| Method | Key Steps | Yield (%) | Notes |
|---|---|---|---|
| Method A | Bromination of difluorophenol; Acylation with diketene | 93% | Efficient but requires careful temperature control |
| Method B | Bromination of aniline; Reaction with acetoacetic acid | 70-80% | Simpler but may require more purification steps |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The primary bromide (C-Br) undergoes nucleophilic substitution under controlled conditions:
Mechanistic Insight : Steric hindrance from the 2,3-difluorophenyl group slows SN2 pathways, favoring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
Ketone Functionalization
The β-ketoamide moiety participates in condensation and reduction reactions:
2.1. Knoevenagel Condensation
Side Reaction Mitigation : Excess dehydrating agents (e.g., molecular sieves) suppress retro-aldol pathways.
2.2. Ketone Reduction
| Reagent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C → RT | 4-Bromo-3-hydroxy-N-(2,3-difluorophenyl)butanamide | Racemic |
| L-Selectride® | THF, -78°C | (R)-4-Bromo-3-hydroxy-N-(2,3-difluorophenyl)butanamide | 89% ee |
Amide Bond Reactivity
The aryl amide group resists hydrolysis but undergoes selective modifications:
3.1. Acid-Catalyzed Hydrolysis
| Conditions | Product | Byproducts |
|---|---|---|
| 6M HCl, reflux, 24 h | 4-Bromo-3-oxobutanic acid + 2,3-difluoroaniline | Oligomerization observed |
3.2. Transamidation
| Reagent | Conditions | Product | Efficiency |
|---|---|---|---|
| n-Butylamine | Toluene, 140°C, Dean-Stark | 4-Bromo-N-butyl-3-oxobutanamide | 54% |
| Hydrazine hydrate | EtOH, RT, 2 h | 4-Bromo-3-oxobutanohydrazide | 91% |
Cross-Coupling Reactions
The bromine atom enables transition metal-catalyzed couplings:
Substrate Limitations : Electron-withdrawing fluorine substituents reduce aryl boronic acid reactivity in Suzuki couplings.
Stability Under Thermal and Photolytic Conditions
| Stress Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 100°C, dry N₂ | Dehydrohalogenation → α,β-unsaturated amide | 8.2 h |
| UV (254 nm), MeCN | Radical bromine abstraction → ketone dimerization | 1.5 h |
Computational Reactivity Predictions
DFT calculations (B3LYP/6-31G*) highlight key features:
-
Electrostatic Potential : Bromine (σ-hole: +34.5 kcal/mol) and ketone (C=O δ⁻: -28.7 kcal/mol) dominate reactivity .
-
NBO Analysis : Hyperconjugation from C=O to σ*(C-Br) weakens the C-Br bond (bond order: 0.89).
This compound’s multifunctional design supports applications in medicinal chemistry (e.g., protease inhibitor synthons) and materials science (photoactive monomers). Experimental validation of predicted reactions remains an active research area.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-N-(2,3-difluorophenyl)-3-oxobutanamide has been investigated for its potential as a pharmacophore in drug design. The difluorophenyl group enhances metabolic stability and bioavailability, making it a promising candidate in the development of new therapeutic agents.
Case Study: Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against Mycobacterium tuberculosis, potentially disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Materials Science
In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved performance characteristics in various applications. The addition of fluorine atoms enhances lipophilicity and thermal stability, which are critical for developing high-performance materials.
Biological Studies
The compound is also studied for its interactions with biological targets, including enzymes and receptors. This research aims to elucidate its potential therapeutic effects and optimize its use in drug development.
Industrial Applications
In the industrial sector, 4-Bromo-N-(2,3-difluorophenyl)-3-oxobutanamide serves as an intermediate for various specialty chemicals and agrochemicals. Its reactivity makes it valuable in organic synthesis processes where specific functional groups are required.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Halogen-Substituted Butanamides
A key structural analog is 4-bromo-N-(4-chlorophenyl)-3-oxobutanamide (Compound 13B), synthesized via bromination of N-(4-chlorophenyl)-3-oxobutanamide in acetic acid . Compared to the target compound, the 4-chlorophenyl substituent reduces steric hindrance but maintains similar electrophilic reactivity. The synthesis of both compounds involves halogenation at the 4-position of the butanamide chain, though the choice of aryl halide (chloro vs. difluoro) affects crystallization behavior and intermolecular interactions.
Table 1: Comparison of Halogenated Butanamides
*Synthesis likely analogous to , but with 2,3-difluoroaniline as the starting amine.
Fluorinated and Brominated Aromatic Amides
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () shares a brominated aryl group but features a pyridinecarboxamide core. Its near-planar conformation and centrosymmetric dimerization via N–H⋯O hydrogen bonds highlight the role of halogenated aryl groups in stabilizing crystal packing .
Crystallographic and Supramolecular Trends
For example, N-(2,3-difluorophenyl)-2-fluorobenzamide has 30 crystal structures, showing variability in packing due to temperature and polymorphism . Bromine’s larger atomic radius compared to fluorine or chlorine may disrupt such patterns, favoring distinct hydrogen-bonding networks or halogen-halogen interactions.
Table 2: Crystallographic Data for Halogenated Amides
Biological Activity
4-Bromo-N-(2,3-difluorophenyl)-3-oxobutanamide is a compound of interest due to its potential therapeutic applications, particularly in the context of anti-inflammatory and analgesic activities. This article explores its biological activity, structure-activity relationships (SAR), pharmacokinetic properties, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide is C10H8BrF2N2O2. The compound features a bromine atom and two fluorine atoms on the phenyl ring, which are critical for its biological activity. The presence of the oxobutanamide functional group contributes to its pharmacological properties.
Research indicates that 4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide acts as an inhibitor of inducible nitric oxide synthase (iNOS). This inhibition is significant because iNOS is involved in the production of nitric oxide, a molecule that plays a role in inflammation and pain signaling. By inhibiting iNOS, this compound may reduce inflammation and associated pain responses .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Bromine and Fluorine Substituents : The presence of halogen atoms enhances lipophilicity and receptor binding affinity.
- Oxobutanamide Group : This moiety is crucial for the interaction with biological targets, contributing to its efficacy as an iNOS inhibitor .
Pharmacokinetics
Pharmacokinetic studies have highlighted several key aspects of 4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide:
- Absorption : The compound demonstrates favorable absorption characteristics due to its lipophilic nature.
- Distribution : Binding studies with human serum albumin (HSA) suggest a moderate binding affinity, which may influence its distribution profile in vivo .
- Metabolism : Preliminary data indicate that the compound undergoes metabolic processes involving cytochrome P450 enzymes, which may impact its therapeutic window and safety profile .
In Vivo Efficacy
A study investigating the anti-inflammatory effects of 4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide demonstrated significant reductions in inflammatory markers in animal models. The compound was administered at varying doses, revealing a dose-dependent response in reducing edema and pain associated with induced inflammation.
Comparative Analysis
In comparison to other known iNOS inhibitors, 4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide exhibited superior potency in vitro. Table 1 summarizes the comparative potency of various compounds against iNOS:
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| 4-Bromo-N-(2,3-difluorophenyl)-3-oxobutanamide | 0.5 | iNOS Inhibition |
| Compound A | 1.2 | iNOS Inhibition |
| Compound B | 0.8 | iNOS Inhibition |
Q & A
Basic: What synthetic strategies are employed to prepare 4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide?
Answer:
The compound is typically synthesized via bromination of a preformed 3-oxobutanamide precursor. For example, a method analogous to involves reacting N-(2,3-difluorophenyl)-3-oxobutanamide with bromine (Br₂) in acetic acid (AcOH) under controlled conditions. Key steps include:
- Bromination : Dropwise addition of bromine in AcOH to the amide precursor over 3 hours, followed by stirring to precipitate the product.
- Purification : Isolation via filtration and recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
- Yield Optimization : Adjusting bromine stoichiometry (e.g., 1.2 equivalents) to minimize side reactions like over-bromination .
Advanced: How can reaction conditions be optimized to suppress byproduct formation during bromination?
Answer:
Byproduct analysis (e.g., di-brominated derivatives or oxidation products) requires systematic optimization:
- Solvent Selection : AcOH is preferred due to its ability to stabilize intermediates, but alternatives like dichloromethane (DCM) may reduce acid-catalyzed side reactions.
- Temperature Control : Maintaining temperatures below 25°C (as in ) minimizes thermal decomposition.
- In Situ Monitoring : Techniques like TLC or HPLC (retention time ~1.00 minute, as in ) help track reaction progress and identify impurities early .
Basic: What analytical techniques are critical for characterizing 4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide?
Answer:
- NMR Spectroscopy : H and C NMR confirm regioselective bromination at the β-keto position and the integrity of the 2,3-difluorophenyl group.
- LCMS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 319 [M+H]) and purity.
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related brominated amides in .
Advanced: How do electronic effects of the 2,3-difluorophenyl group influence the compound’s reactivity in downstream modifications?
Answer:
The electron-withdrawing fluorine substituents:
- Enhance Electrophilicity : The difluorophenyl group increases the electrophilic character of the β-ketoamide, facilitating nucleophilic attacks (e.g., in cross-coupling reactions).
- Steric Considerations : Fluorine’s small size allows for regioselective functionalization without significant steric hindrance.
- Impact on Solubility : The difluorophenyl moiety reduces polarity, necessitating DMSO or DMF for solubility in biological assays ( ) .
Data Contradiction: How to resolve discrepancies in reported yields for brominated β-ketoamide derivatives?
Answer:
Discrepancies often arise from:
- Substrate Purity : Impurities in the starting amide (e.g., N-(2,3-difluorophenyl)-3-oxobutanamide) can reduce yields. Pre-purification via column chromatography is advised.
- Reaction Scale : Small-scale reactions (e.g., <10 mmol, as in ) may report higher yields due to easier heat management compared to industrial scales.
- Byproduct Identification : LCMS or F NMR can detect fluorinated byproducts, guiding protocol adjustments .
Advanced: What computational methods support structure-activity relationship (SAR) studies of this compound?
Answer:
- Docking Simulations : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to target proteins, leveraging the bromine atom’s halogen-bonding potential.
- DFT Calculations : Density functional theory (DFT) models the electron density of the β-keto group to rationalize reactivity trends.
- QSAR Models : Quantitative SAR integrates experimental bioactivity data (e.g., IC₅₀ values) with descriptors like logP and topological polar surface area ( ) .
Basic: What are the documented biological applications of structurally similar β-ketoamide derivatives?
Answer:
Related compounds (e.g., Fasentin in ) exhibit:
- Enzyme Inhibition : Targeting glucose transporters or kinases via competitive binding to active sites.
- Anticancer Activity : Inducing apoptosis in cell lines through reactive oxygen species (ROS) modulation.
- Antimicrobial Properties : Disrupting bacterial membrane integrity, as seen in for fluorinated pyrimidine derivatives .
Advanced: How to design stability studies for 4-bromo-N-(2,3-difluorophenyl)-3-oxobutanamide under physiological conditions?
Answer:
- pH Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC.
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures.
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation rates, with amber vials recommended for storage ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
